molecular formula C17H15N3O3S B2613340 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide CAS No. 896357-83-8

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2613340
CAS No.: 896357-83-8
M. Wt: 341.39
InChI Key: MOPGPRBMPJKIKS-UHFFFAOYSA-N
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Description

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological properties and favorable metabolic profile . This benzamide derivative is of significant interest in pharmaceutical and chemical biology research, particularly for investigating new therapeutic agents. Compounds based on the 1,3,4-oxadiazole nucleus are reported in scientific literature to exhibit a broad spectrum of potential pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects . The mechanism of action for such compounds is often attributed to the toxophoric –N=C–O– linkage within the oxadiazole ring, which can interact with nucleophilic centers in biological systems, and their ability to form hydrogen bonds with various cellular targets . The presence of the 1,3,4-oxadiazole moiety, which is a bioisostere for ester and amide functionalities, can enhance key properties like lipid solubility and tissue permeability, making it a valuable scaffold for drug discovery and development programs . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-5-3-4-12(10-13)16-19-20-17(23-16)18-15(21)11-6-8-14(24-2)9-7-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPGPRBMPJKIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with 4-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and methylthio groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 3-methoxyphenyl group on the oxadiazole ring distinguishes the target compound from others in this class. Key analogs include:

  • HSGN-235 : Contains a 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects absent in the target compound.

Table 1: Substituent Effects on Oxadiazole Ring

Compound Oxadiazole Substituent Electronic Effect Biological Implication
Target Compound 3-Methoxyphenyl Electron-donating Enhanced binding to polar receptors
25 Thiophen-2-yl Neutral Improved lipophilicity
51 Cyclohexyl Hydrophobic Increased membrane penetration
LMM5 4-Methoxyphenylmethyl Electron-donating Antifungal activity observed

Substituent Variations on the Benzamide Moiety

The 4-(methylthio) group on benzamide contrasts with other substituents:

  • 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide : Sulfamoyl group enhances hydrogen-bonding capacity compared to methylthio.

Table 2: Substituent Effects on Benzamide

Compound Benzamide Substituent Key Property
Target Compound 4-(Methylthio) Moderate lipophilicity
21 4-Bromo Halogen bonding potential
20 4-Isopropoxy High steric bulk
HSGN-237 4-(Trifluoromethoxy) Strong electron-withdrawing

Key SAR Insights :

  • Electron-donating groups (e.g., methoxy) on oxadiazole improve receptor binding.
  • Methylthio on benzamide balances lipophilicity and metabolic stability compared to halogens or alkoxy groups.

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O2SC_{13}H_{12}N_{4}O_{2}S, with a molecular weight of 284.33 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit notable anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound IMCF710.5Induces apoptosis
Compound IIHCT1168.3Inhibits cell cycle progression
This compoundA549TBDTBD

Anti-inflammatory Activity

The oxadiazole derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that they may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study: Anti-inflammatory Effects

In a study conducted on murine models, this compound demonstrated significant inhibition of TNF-alpha production when administered at doses of 50 mg/kg body weight. This suggests its potential as a therapeutic agent in inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methylthio group and the oxadiazole ring have been shown to affect potency and selectivity against specific cancer types.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Methylthio groupEnhances lipophilicity
Substitution on oxadiazole ringAlters binding affinity to targets

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